2-Chloro-N-(2,6-diethyl-4-iodophenyl)acetamide
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Overview
Description
2-Chloro-N-(2,6-diethyl-4-iodophenyl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, an acetamide group, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethyl-4-iodophenyl)acetamide typically involves the reaction of 2,6-diethyl-4-iodoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,6-diethyl-4-iodoaniline+chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-diethyl-4-iodophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-Chloro-N-(2,6-diethyl-4-iodophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-diethyl-4-iodophenyl)acetamide involves its interaction with specific molecular targets. The chloro and iodophenyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Butachlor: N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide
Acetochlor: 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
Uniqueness
2-Chloro-N-(2,6-diethyl-4-iodophenyl)acetamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
832133-13-8 |
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Molecular Formula |
C12H15ClINO |
Molecular Weight |
351.61 g/mol |
IUPAC Name |
2-chloro-N-(2,6-diethyl-4-iodophenyl)acetamide |
InChI |
InChI=1S/C12H15ClINO/c1-3-8-5-10(14)6-9(4-2)12(8)15-11(16)7-13/h5-6H,3-4,7H2,1-2H3,(H,15,16) |
InChI Key |
PQQPLGFUAHVDTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1NC(=O)CCl)CC)I |
Origin of Product |
United States |
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